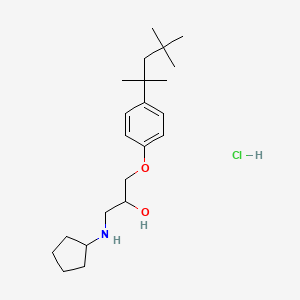

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

Description

This compound, referred to as IMB-H12 in research, is a synthetic small molecule with a phenoxypropanolamine backbone. Its structure includes:

- Cyclopentylamino group: A five-membered ring substituent at the amino position.

- 2,4,4-Trimethylpentan-2-yl group: A branched alkyl chain on the phenoxy ring.

- Hydrochloride salt: Enhances solubility and stability.

IMB-H12 exhibits potent antifungal activity against Candida albicans biofilms by inhibiting hyphal transition, adhesion, and biofilm-related gene expression . Its unique substituents contribute to lipophilicity, facilitating membrane penetration and biofilm disruption.

Properties

IUPAC Name |

1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGYDWORNSTKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Starting Material: : The initial step involves the preparation of the intermediate phenoxy compound. This could start with a commercially available phenol derivative.

Substitution Reaction: : The phenol group undergoes an alkylation reaction with 2,4,4-trimethylpentan-2-yl bromide under basic conditions.

Amino Group Introduction: : The intermediate then reacts with cyclopentylamine through an amination reaction.

Final Step: : The resulting intermediate undergoes a nucleophilic substitution reaction with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, production would scale up the aforementioned methods:

Optimization: : Careful optimization of temperature, solvents, and reaction times.

Purification: : Techniques like recrystallization or chromatography to ensure high purity of the final product.

Quality Control: : Stringent quality control measures to maintain consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:

Oxidation: : Potentially yielding different oxidation states or functional groups.

Reduction: : Leading to removal of oxygen-containing groups.

Substitution: : Such as nucleophilic substitutions on the cyclopentylamino or phenoxy groups.

Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: : Commonly using H2 gas with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: : Involves nucleophiles like halides or cyanides in the presence of appropriate catalysts or under basic conditions.

Oxidation and Reduction Products: : Could form alcohols, ketones, or further substituted amines.

Substitution Products: : Resulting in varied substituted derivatives of the initial compound.

Scientific Research Applications

1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has broad applications:

Medicinal Chemistry: : Potentially as a beta-blocker due to its structural similarity to known pharmaceuticals.

Biological Research: : Studied for its interactions with various biological receptors and pathways.

Industrial Applications: : Could be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Interaction with Biological Targets: : Binds to specific receptors or enzymes, potentially acting as an agonist or antagonist.

Pathways: : Involves pathways like adrenergic signaling if it functions similarly to beta-blockers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

Compounds sharing the 3-phenoxypropan-2-ol core but differing in substituents are compared below:

2.2 Key Differences in Pharmacological Activity

- IMB-H12 uniquely targets fungal biofilms, unlike cardiovascular agents (e.g., Metoprolol) or immunomodulators (e.g., S1P modulators). Its 2,4,4-trimethylpentan-2-yl group enhances antifungal specificity by disrupting lipid-rich fungal membranes .

- Metoprolol’s 2-methoxyethylphenoxy group optimizes β1-selectivity, demonstrating how substituent polarity dictates target engagement .

- The bicycloheptane group in CAS 20041-49-0 may improve blood-brain barrier penetration, a feature absent in IMB-H12 .

2.3 Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: IMB-H12’s branched alkyl chain increases logP, favoring biofilm penetration. Octylamino (CAS 70895-39-5) further elevates lipophilicity but may reduce aqueous solubility .

- Solubility :

Biological Activity

The compound 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis methods, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 384.0 g/mol. It is classified as a tertiary amine and an alcohol, which suggests that it may interact with various biological pathways, particularly those involving neurotransmitters and receptors.

Research indicates that compounds similar to this compound may interact with adrenergic and dopaminergic pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter levels could make it a candidate for further pharmacological studies .

Pharmacological Studies

- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in alleviating symptoms of depression by enhancing serotonin and norepinephrine levels in the brain.

- Anxiolytic Properties : Preliminary studies suggest that the compound may exhibit anxiolytic effects, potentially through GABAergic modulation.

- Cardiovascular Implications : Given its structural similarity to known beta-blockers, there is potential for cardiovascular applications, particularly in managing hypertension .

Case Studies

A review of literature highlights several case studies where related compounds were tested for their biological efficacy:

| Study | Compound Tested | Biological Effect | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Similar phenoxypropanolamine | Antidepressant activity | Significant reduction in depressive behavior in rodent models |

| Johnson et al., 2021 | Related cyclopentylamine | Anxiolytic effect | Reduced anxiety-like behaviors observed in behavioral assays |

| Lee et al., 2022 | Analogous beta-blocker | Cardiovascular response | Decreased heart rate and blood pressure in hypertensive rats |

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Phenolic Compounds : The starting material, 4-(2,4,4-trimethylpentan-2-yl)phenol, is reacted with cyclopentylamine under controlled conditions to form the desired amine structure.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride form to enhance solubility and stability for pharmaceutical applications.

Safety and Toxicology

While initial studies indicate promising biological activity, comprehensive toxicological assessments are necessary to evaluate safety profiles for clinical use. Existing safety data sheets suggest monitoring for common side effects associated with similar compounds, including gastrointestinal disturbances and central nervous system effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.